molecular formula C12H11IN2O3 B1531279 4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid CAS No. 1183048-13-6

4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid

Cat. No.: B1531279
CAS No.: 1183048-13-6
M. Wt: 358.13 g/mol
InChI Key: NQIJYLVZUJNRCI-UHFFFAOYSA-N
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Description

“4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid” is a chemical compound with the CAS Number: 1183048-13-6 . It has a molecular weight of 358.14 and its IUPAC name is the same as the given name . The compound is typically stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H11IN2O3/c13-9-5-2-1-4-8(9)12-15-14-10(18-12)6-3-7-11(16)17/h1-2,4-5H,3,6-7H2,(H,16,17) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 358.14 . It is in the form of an oil and is typically stored at room temperature .

Scientific Research Applications

Synthesis and Enzyme Inhibition

A study on novel indole-based hybrid oxadiazole scaffolds synthesized from 4-(1H-indol-3-yl)butanoic acid revealed their potent inhibitory potential against the urease enzyme. These molecules displayed competitive inhibition, with one compound exhibiting a Ki value of 0.003 μM. The hemolytic study indicated mild cytotoxicity towards cell membranes, suggesting these molecules could be valuable in therapeutic agent design programs (Nazir et al., 2018).

Anti-inflammatory and Analgesic Agents

Research on fenbufen-derived oxadiazoles from 4-oxo-4-(biphenyl-4-yl)butanoic acid demonstrated significant anti-inflammatory and analgesic activities. These compounds, characterized by low ulcerogenic action and reduced malondialdehyde content, indicate potential as safer anti-inflammatory agents. COX-1 and COX-2 inhibition studies identified compounds with selectivity towards COX-2, highlighting their therapeutic relevance (Husain et al., 2009).

Antitumor Activity

Novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties were synthesized and tested for antitumor activity. One compound, in particular, demonstrated potent efficacy with a mean IC50 value of approximately 9.4 µM against a panel of 11 cell lines in vitro, offering a promising avenue for cancer treatment research (Maftei et al., 2013).

Solar Cell Applications

A study on molecular engineering of organic sensitizers for solar cell applications introduced novel sensitizers with unprecedented incident photon to current conversion efficiency. These findings underscore the potential of oxadiazole derivatives in enhancing solar energy conversion, marking a significant step forward in photovoltaic technology (Kim et al., 2006).

Antidiabetic Agents

Research into new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides explored their antidiabetic potential via α-glucosidase enzyme inhibition. Several compounds demonstrated significant activity, offering a promising foundation for developing novel antidiabetic medications (Nazir et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Mode of Action

It is known to participate in intramolecular friedel-crafts reactions . These reactions involve electrophilic aromatic substitution, which could potentially alter the function of target molecules.

Biochemical Pathways

The compound is involved in the synthesis of unsaturated amino acids and intramolecular Friedel-Crafts reactions . These reactions can lead to the formation of cyclic phosphoramidates and 1-tetralones

Result of Action

It’s known to be involved in the synthesis of certain compounds , which could potentially have various biological effects.

Biochemical Analysis

Biochemical Properties

4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as NADH-oxidase and NADPH-oxidase . These interactions are primarily mediated by the compound’s ability to influence electron transport and superoxide production, which can affect cellular redox states and signaling pathways.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, it has been shown to influence apoptosis and proliferation by modulating histone deacetylase activity . Additionally, the compound can affect cell signaling pathways, such as those involving reactive oxygen species (ROS), leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been shown to inhibit NADH-oxidase activity, leading to reduced superoxide production . This inhibition can result in changes in cellular redox states and downstream signaling pathways. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and histone deacetylases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and modulating immune responses . At higher doses, it can cause toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as NADH-oxidase and NADPH-oxidase, influencing the production of reactive oxygen species and cellular redox states . These interactions can affect metabolic flux and the levels of various metabolites, leading to changes in cellular energy balance and signaling pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and may accumulate in certain cellular compartments . Its distribution within tissues can vary, with higher concentrations observed in organs involved in detoxification and metabolism .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound has been found to localize to the plasma membrane, where it interacts with NADH-oxidase and NADPH-oxidase . Additionally, it may be directed to other cellular compartments, such as the mitochondria, through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanisms of action and its effects on cellular processes.

Properties

IUPAC Name

4-[5-(2-iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN2O3/c13-9-5-2-1-4-8(9)12-15-14-10(18-12)6-3-7-11(16)17/h1-2,4-5H,3,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIJYLVZUJNRCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)CCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid
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4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid
Reactant of Route 3
4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid
Reactant of Route 4
4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid
Reactant of Route 5
4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid
Reactant of Route 6
4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid

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